molecular formula C15H14O3 B1303855 3-(2-phenoxyphenyl)propanoic Acid CAS No. 40492-92-0

3-(2-phenoxyphenyl)propanoic Acid

Cat. No. B1303855
CAS RN: 40492-92-0
M. Wt: 242.27 g/mol
InChI Key: DQZITUPTGXSTQM-UHFFFAOYSA-N
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Description

3-(2-phenoxyphenyl)propanoic acid is a chemical compound that is structurally characterized by the presence of a phenoxyphenyl group attached to a propanoic acid moiety. While the specific compound of interest is not directly studied in the provided papers, there are several analogs and derivatives that have been synthesized and evaluated for various biological activities and properties. For instance, papers and discuss analogs with EP3 antagonist activity, which suggests that modifications to the phenoxyphenyl structure can lead to significant biological effects.

Synthesis Analysis

The synthesis of compounds related to 3-(2-phenoxyphenyl)propanoic acid involves various chemical reactions and optimizations to improve their biological activities. In papers and , a series of analogs were synthesized and evaluated for EP3 antagonist activity, with modifications to the carboxyamide side chain. The optimization of side chains was crucial for improving in vitro and in vivo potencies. Paper describes the synthesis of isomers of a related compound, which involved a Tl(III) nitrate-induced rearrangement, followed by hydrolysis. Paper discusses the synthesis of a derivative of danshensu, which aimed to improve chemical stability and liposolubility.

Molecular Structure Analysis

The molecular structure of compounds similar to 3-(2-phenoxyphenyl)propanoic acid has been elucidated using various techniques. Paper presents the crystal structure of a sodium salt derivative, revealing a two-dimensional polymer stabilized by a hydrogen bond network. Paper provides a detailed analysis of the molecular structure of a synthesized compound using density functional theory (DFT), including bond lengths, bond angles, and atomic charges. Paper also uses DFT to examine the structural, spectral, and electronic properties of a newly synthesized compound.

Chemical Reactions Analysis

The chemical reactivity of related compounds has been studied to understand their potential applications. Paper investigates the gas-phase pyrolytic reactions of phenoxy and phenylsulfanyl propanol derivatives, providing insights into the kinetic and mechanistic aspects of these processes. Paper reports a significant wavenumber shift in the CO vibration spectrum due to conformational differences in polymorphs of a related compound, highlighting the impact of molecular conformation on spectroscopic properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds related to 3-(2-phenoxyphenyl)propanoic acid are diverse and depend on their specific structures. Paper discusses the thermal stability of a sodium salt derivative, which dehydrates and decomposes upon heating. The IR spectra of the salt and free acid are also analyzed. Paper investigates the donor and acceptor interactions using natural bond orbital (NBO) analysis and explores the non-linear optical features from the first-order hyperpolarizability. Paper performs a molecular docking study to assess the compound's potential as a kinase inhibitor, indicating its possible pharmaceutical applications.

Scientific Research Applications

Pharmacological Activity

  • Scientific Field: Pharmaceutical Chemistry
  • Application Summary: 3-Phenoxybenzoic acid derivatives, including 2-cyanoprop-2-yl 3-phenoxybenzoate, have been synthesized and studied for their pharmacological activity . These compounds have been found to exhibit peroxisome proliferator-activated receptor γ agonist activity and are capable of activating glucokinase and inhibiting protein glycation .
  • Methods of Application: The synthesis of these compounds involved the reaction of 3-phenoxybenzoylchloride and benzoylchloride with acetone cyanohydrin in anhydrous Et 2 O in the presence of Et 3 N as an HCl acceptor . The synthesis was carried out at room temperature (20 – 25°C) with vigorous stirring for 1 h .
  • Results or Outcomes: The studied compounds did not influence dipeptidyl peptidase-4 activity . The yields of the nitriles were 90 – 95% .

Nonsteroidal Anti-Inflammatory Agent

  • Scientific Field: Medicine
  • Application Summary: Fenoprofen, a derivative of 2-(3-Phenoxyphenyl)propanoic acid, is a nonsteroidal anti-inflammatory agent (NSAID) . It can be used to relieve symptoms of arthritis (osteoarthritis and rheumatoid arthritis), such as inflammation, swelling, stiffness, and joint pain .

Diabetes Treatment

  • Scientific Field: Medicine
  • Application Summary: 3-Phenoxybenzoic acid derivatives, including 2-cyanoprop-2-yl 3-phenoxybenzoate, have been found to exhibit peroxisome proliferator-activated receptor γ agonist activity and are capable of activating glucokinase and inhibiting protein glycation . These properties make them potential candidates for diabetes treatment .
  • Methods of Application: The synthesis of these compounds involved the reaction of 3-phenoxybenzoylchloride and benzoylchloride with acetone cyanohydrin in anhydrous Et 2 O in the presence of Et 3 N as an HCl acceptor . The synthesis was carried out at room temperature (20 – 25°C) with vigorous stirring for 1 h .
  • Results or Outcomes: The studied compounds did not influence dipeptidyl peptidase-4 activity . The yields of the nitriles were 90 – 95% .

Food Preservation

  • Scientific Field: Food Industry
  • Application Summary: Propanoic acid, which is structurally similar to 3-(2-phenoxyphenyl)propanoic Acid, is commonly used as a food preservative . It’s primarily used in the production of polymers, but its roles go beyond just industrial use .

Safety And Hazards

The safety data sheet for 3-(2-phenoxyphenyl)propanoic Acid indicates that it may cause skin irritation, serious eye damage, and respiratory irritation .

properties

IUPAC Name

3-(2-phenoxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O3/c16-15(17)11-10-12-6-4-5-9-14(12)18-13-7-2-1-3-8-13/h1-9H,10-11H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQZITUPTGXSTQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC=C2CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60377447
Record name 3-(2-phenoxyphenyl)propanoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60377447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-phenoxyphenyl)propanoic Acid

CAS RN

40492-92-0
Record name 3-(2-phenoxyphenyl)propanoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60377447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of phenyl 3-(2-phenyloxyphenyl)propionate (0.45 g, 1.30 mmol), 2N NaOH (20 ml) and MeOH (10 ml) was stirred at room temperature overnight, which was then neutralized to pH˜2 with concentrated HCl and extracted with EtOAc (100 ml). The organic phase was washed with brine and dried over sodium sulfate and concentrated in vacuo to yield 3-(2-phenyloxyphenyl)propionic acid as an oil. This was used for next step without further purification.
Name
phenyl 3-(2-phenyloxyphenyl)propionate
Quantity
0.45 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
L Chen, A Uwamizu, M Sayama, K Kano, Y Otani… - European Journal of …, 2023 - Elsevier
Lysophosphatidylserine (LysoPS) is an endogenous pan-agonist of three G-protein coupled receptors (GPCRs): LPS 1 /GPR34, LPS 2 /P2Y 10 , and LPS 3 /GPR174, and we previously …
Number of citations: 3 www.sciencedirect.com

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